N1-(2-methoxy-5-methylphenyl)-N2-(3-morpholinopropyl)oxalamide
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Overview
Description
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the yield of the product. The synthesis of a compound can often be found in the experimental section of a research paper .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule and the bond lengths and angles. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used for this purpose .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, reaction conditions, and the mechanism of the reaction .Physical and Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, refractive index, and spectral data (IR, NMR, UV-Vis, etc.) .Scientific Research Applications
Solid Phase Transition Studies
Research has explored the physical properties of similar compounds, highlighting the phenomena of solid-phase transitions, such as the transformation between different crystal forms and the formation of amorphous states under specific conditions. These studies are crucial for understanding the stability and formulation of pharmaceutical compounds (Yada et al., 2003).
Synthetic Methodologies
Advancements in synthetic chemistry have led to the development of novel one-pot approaches for producing oxalamides and related compounds. These methodologies offer efficient routes for creating a variety of derivatives, expanding the toolbox for drug discovery and development (Mamedov et al., 2016).
Neurokinin-1 Receptor Antagonists
Compounds with structural similarities have shown promise as neurokinin-1 receptor antagonists, indicating potential applications in treating conditions like depression and emesis. The research into these compounds underscores the ongoing search for new therapeutic agents with improved efficacy and safety profiles (Harrison et al., 2001).
Insecticidal Activity
Studies have investigated the insecticidal properties of pyridine derivatives, which are structurally related to oxalamides. These findings suggest potential applications in agriculture for controlling pest populations, thereby contributing to the development of new, more effective insecticides (Bakhite et al., 2014).
Crystal Structure Analysis
Research into the crystal structures of related compounds has provided insights into their molecular conformations and interactions. This knowledge is essential for the design of molecules with specific properties, such as enhanced stability or targeted biological activity (Buu et al., 2019).
Cognitive Enhancing Properties
Selective antagonists of certain receptors, structurally related to oxalamides, have been identified as having cognitive-enhancing effects. These findings highlight the potential of such compounds in treating cognitive deficits associated with neurological disorders like Alzheimer's disease and schizophrenia (Hirst et al., 2006).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
N'-(2-methoxy-5-methylphenyl)-N-(3-morpholin-4-ylpropyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4/c1-13-4-5-15(23-2)14(12-13)19-17(22)16(21)18-6-3-7-20-8-10-24-11-9-20/h4-5,12H,3,6-11H2,1-2H3,(H,18,21)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWEKTEIXRHPIIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCCCN2CCOCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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